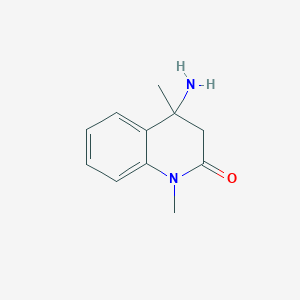
4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,4-dimetil-3,4-dihidroquinolin-2(1H)-ona es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto presenta un grupo amino en la posición 4 y dos grupos metilo en las posiciones 1 y 4, junto con una estructura central de dihidroquinolinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-1,4-dimetil-3,4-dihidroquinolin-2(1H)-ona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones ácidas o básicas. La reacción puede implicar el uso de catalizadores y solventes específicos para lograr el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas de purificación avanzadas como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de la quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: El grupo amino y los grupos metilo pueden participar en reacciones de sustitución, lo que lleva a varios derivados funcionalizados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Productos Principales
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución podrían producir una variedad de derivados funcionalizados de la quinolina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-1,4-dimetil-3,4-dihidroquinolin-2(1H)-ona dependería de su objetivo biológico específico. Puede interactuar con enzimas, receptores u otros objetivos moleculares, lo que lleva a la modulación de las vías biológicas. Se requerirían estudios detallados para dilucidar el mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina: El compuesto padre con una estructura central similar.
4-Aminoquinolina: Un compuesto relacionado con un grupo amino en la posición 4.
1,4-Dimetilquinolina: Un compuesto con dos grupos metilo en las posiciones 1 y 4.
Singularidad
4-Amino-1,4-dimetil-3,4-dihidroquinolin-2(1H)-ona es único debido a su patrón de sustitución específico y su núcleo de dihidroquinolinona. Esta estructura única puede conferir propiedades biológicas y químicas distintas en comparación con otros derivados de la quinolina.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-amino-1,4-dimethyl-3H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(12)7-10(14)13(2)9-6-4-3-5-8(9)11/h3-6H,7,12H2,1-2H3 |
Clave InChI |
CAAVTUJRLPXJBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C2=CC=CC=C21)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






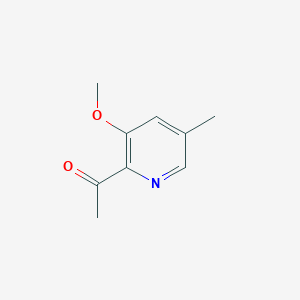
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
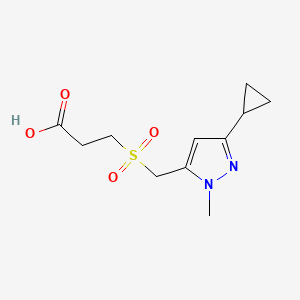
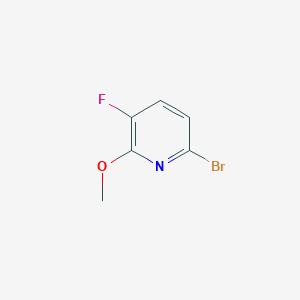

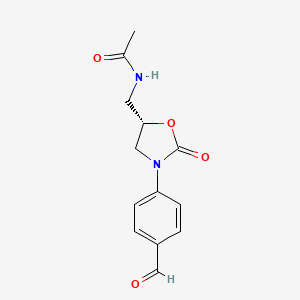
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

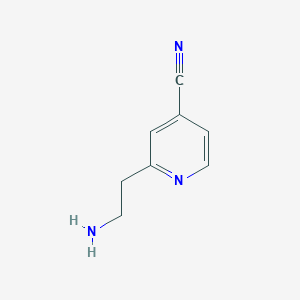
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
